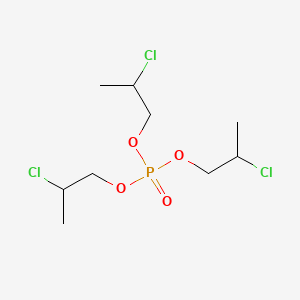

Tris(2-chloropropyl) phosphate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 524664. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tris(2-chloropropyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18Cl3O4P/c1-7(10)4-14-17(13,15-5-8(2)11)16-6-9(3)12/h7-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTRSAMFYSUBAGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COP(=O)(OCC(C)Cl)OCC(C)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18Cl3O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3027615 | |

| Record name | Tris(2-chloropropyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6145-73-9 | |

| Record name | Tris(2-chloropropyl) phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6145-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fyrol pcf | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006145739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tri(2-chloropropyl)phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524664 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanol, 2-chloro-, 1,1',1''-phosphate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tris(2-chloropropyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(2-chloropropyl) phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.592 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIS(2-CHLOROPROPYL) PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N90B627VHY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"Tris(2-chloropropyl) phosphate" chemical properties and structure

An In-Depth Technical Guide to Tris(2-chloropropyl) phosphate (B84403) (TCPP): Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Tris(2-chloropropyl) phosphate (TCPP) is a chlorinated organophosphate ester widely utilized as an additive flame retardant and plasticizer in a variety of polymeric materials. This technical guide provides a comprehensive overview of the chemical and physical properties, structure, synthesis, and analytical methodologies pertaining to TCPP. The document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development and other relevant fields who require in-depth knowledge of this compound.

Chemical Structure and Identification

This compound is not a single compound but a complex mixture of isomers due to the asymmetry of the propylene (B89431) oxide used in its synthesis. The most common commercial products are identified by the CAS number of the most abundant isomer, tris(1-chloro-2-propyl) phosphate.[1]

-

IUPAC Name: this compound[2]

-

Common Names: Tris(1-chloro-2-propyl)phosphate, Tris(2-chloroisopropyl)phosphate, TMCP, TCIP[2]

-

CAS Number: 13674-84-5 (for the isomeric mixture)[2]

-

Molecular Formula: C₉H₁₈Cl₃O₄P[2]

-

Molecular Weight: 327.56 g/mol [2]

The structure consists of a central phosphate group esterified with three 2-chloropropyl groups. The presence of both chlorine and phosphorus atoms is fundamental to its flame retardant properties.[3]

Physicochemical Properties

TCPP is a colorless to pale yellow, viscous liquid.[4] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Physical State | Liquid | [5] |

| Appearance | Colorless to pale yellow transparent liquid | [4] |

| Melting Point | -42 °C to 20 °C | [5][6] |

| Boiling Point | 235-290 °C (decomposes) | [5][6] |

| Density | 1.28 - 1.29 g/cm³ at 25 °C | [4][6] |

| Vapor Pressure | 0.0092 mmHg | [6] |

| Water Solubility | 1,080 mg/L at 20°C | [5] |

| Solubility in Organic Solvents | Soluble in ethanol, acetone, chloroform, benzene, and esters. | [4] |

| log Kow (Octanol-Water Partition Coefficient) | 2.59 | [6] |

| Viscosity | 61-70 cP at 25 °C | [6] |

| Flash Point | >200 °F | [6] |

Experimental Protocols

Synthesis of this compound

The industrial synthesis of TCPP involves the reaction of phosphorus oxychloride (POCl₃) with propylene oxide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3][7]

Materials:

-

Phosphorus oxychloride (POCl₃)

-

Propylene oxide

-

Anhydrous aluminum trichloride (B1173362) (AlCl₃)

-

Nitrogen gas

-

Aqueous sodium hydroxide (B78521) solution

-

Deionized water

-

Anhydrous magnesium sulfate

Equipment:

-

Jacketed glass reactor with a mechanical stirrer, dropping funnel, condenser, and temperature probe

-

Heating/cooling system for the reactor jacket

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reactor Setup: Assemble the clean and dry reactor system. Purge the system with nitrogen to create an inert and anhydrous atmosphere.

-

Charging Reactants: Charge the reactor with phosphorus oxychloride.

-

Catalyst Addition: Add anhydrous aluminum trichloride (typically 0.2-1.0% by weight relative to POCl₃) to the reactor with stirring.

-

Reaction Initiation: Heat the mixture to the reaction temperature, typically between 50-70°C.

-

Propylene Oxide Addition: Add propylene oxide dropwise from the dropping funnel to the stirred mixture. The addition rate should be controlled to maintain the reaction temperature within the desired range due to the exothermic nature of the reaction. A slight molar excess of propylene oxide (e.g., 3.1-3.3 moles per mole of POCl₃) is typically used.

-

Reaction Completion: After the addition of propylene oxide is complete, continue stirring the mixture for an additional 1-2 hours at a slightly elevated temperature (e.g., 70-80°C) to ensure the reaction goes to completion.

-

Work-up and Purification:

-

Cool the crude product to room temperature.

-

Quench and neutralize the catalyst by washing the reaction mixture with an aqueous sodium hydroxide solution in a separatory funnel.

-

Separate the organic layer and wash it several times with deionized water until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove any remaining volatile components under reduced pressure using a rotary evaporator to obtain the final product.

-

Analysis of this compound

Gas chromatography coupled with mass spectrometry (GC-MS) is a common and powerful technique for the separation and quantification of TCPP isomers.

Instrumentation:

-

Gas chromatograph equipped with a mass spectrometer (GC-MS)

-

A non-polar capillary column (e.g., DB-5) is often used for isomer separation.

General GC-MS Method:

-

Injection: Splitless injection is typically used for trace analysis.

-

Carrier Gas: Helium is a common carrier gas.

-

Oven Temperature Program: An optimized temperature gradient is crucial for separating the isomers. A typical program might start at a lower temperature (e.g., 80°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 300°C). A slower ramp rate during the elution of the TCPP isomers can improve resolution.

-

Mass Spectrometer: Operated in either electron impact (EI) mode for identification or selected ion monitoring (SIM) mode for quantification.

Sample Preparation:

-

Liquid Samples (e.g., water): Solid-phase extraction (SPE) is commonly used for pre-concentration.

-

Solid Samples (e.g., dust, foam): Solvent extraction using methods like sonication or Soxhlet extraction with solvents such as dichloromethane (B109758) or toluene (B28343) is employed. A cleanup step using techniques like gel permeation chromatography (GPC) or SPE may be necessary for complex matrices.

Determination of Physical Properties

Standardized methods from organizations like the Organisation for Economic Co-operation and Development (OECD) and ASTM International should be followed for the determination of physical properties.

-

Density: OECD Test Guideline 109 describes several methods for determining the density of liquids, including the use of a hydrometer, an oscillating densitometer, or a pycnometer.[6][8]

-

Melting Point: For viscous liquids or substances with a low melting point, the capillary method is commonly used. The sample is introduced into a capillary tube and heated at a controlled rate in a melting point apparatus. The temperature range from the first appearance of liquid to complete melting is recorded.

-

Boiling Point: ASTM D2887 provides a standard test method for determining the boiling range distribution of petroleum products by gas chromatography, which can be adapted for pure substances. Alternatively, a micro boiling point determination using a Thiele tube can be employed for small sample volumes.

Signaling Pathways and Logical Relationships

As an industrial chemical primarily used for its physical properties (flame retardancy), TCPP is not designed to interact with biological signaling pathways in the manner of a pharmaceutical compound. However, its mechanism of action as a flame retardant involves a series of chemical reactions upon heating.

Industrial Synthesis of TCPP

The synthesis of TCPP is a multi-step industrial process. The following diagram illustrates the general workflow.

Caption: Industrial synthesis workflow for this compound (TCPP).

Flame Retardant Mechanism of TCPP

TCPP exerts its flame retardant effect through a dual mechanism in both the gas phase and the condensed (solid) phase upon thermal decomposition.[8]

Gas Phase Mechanism: In the gas phase, the heat from a fire causes TCPP to decompose, releasing phosphorus-containing radicals (e.g., PO•). These highly reactive radicals act as scavengers, interrupting the combustion chain reaction by reacting with and deactivating the high-energy free radicals (H• and OH•) that propagate the flame.[8]

Condensed Phase Mechanism: In the condensed phase, the thermal decomposition of TCPP leads to the formation of phosphoric acid and subsequently polyphosphoric acids. These acids act as catalysts for the dehydration of the polymer matrix, promoting the formation of a stable char layer on the surface of the material. This char layer acts as an insulating barrier, shielding the underlying polymer from heat and oxygen and preventing the release of flammable volatile compounds.[8]

The following diagram illustrates the logical relationship of the flame retardant mechanism.

Caption: Logical flow of the dual-phase flame retardant mechanism of TCPP.

Conclusion

This compound is a technically important flame retardant with a well-established industrial synthesis and a dual-phase mechanism of action. This guide has provided a detailed overview of its chemical and physical properties, along with protocols for its synthesis and analysis. A thorough understanding of these aspects is crucial for its safe and effective application, as well as for assessing its environmental and toxicological impact. The provided diagrams offer a visual representation of the key processes related to this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Tris(chloropropyl) phosphate - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Hydroxyl Radicals Reactivity | Hydrogen Link [hydrogenlink.com]

- 8. Reaction of hydroxyl radicals with alkyl phosphates and the oxidation of phosphatoalkyl radicals by nitro compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Industrial Preparation of meso-Tetrakis(4-carboxyphenyl)porphyrin (TCPP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meso-tetrakis(4-carboxyphenyl)porphyrin (TCPP) is a synthetic porphyrin that serves as a crucial building block in a multitude of advanced applications. Its distinctive structure, featuring a porphyrin core with four carboxyphenyl groups at the meso positions, provides versatile opportunities for chemical modification.[1] In the realm of drug development, TCPP and its derivatives are extensively investigated for their potential in photodynamic therapy (PDT), acting as photosensitizers that, upon light activation, generate reactive oxygen species to induce targeted cancer cell death.[1] Furthermore, its unique photophysical properties make it a candidate for advanced imaging agents. Beyond biomedical applications, TCPP is a key component in the synthesis of metal-organic frameworks (MOFs), which are highly porous materials with applications in gas storage, separation, and catalysis.[1] This guide provides a comprehensive overview of the primary synthetic routes for TCPP, detailed experimental protocols, and key analytical data to support researchers in its efficient preparation and application.

Synthetic Methodologies

The synthesis of meso-substituted porphyrins such as TCPP is most commonly achieved through the acid-catalyzed condensation of pyrrole (B145914) with 4-carboxybenzaldehyde. The two most established methods are the Adler-Longo and the Lindsey syntheses. Additionally, newer, more environmentally friendly methods are emerging.

Adler-Longo Synthesis

The Adler-Longo method is a one-pot synthesis that is straightforward to perform but may necessitate more extensive purification to remove tar-like byproducts.[2] The reaction involves heating a mixture of 4-carboxybenzaldehyde and pyrrole in a high-boiling solvent, typically propionic acid, open to the atmosphere.[2]

Lindsey Synthesis

The Lindsey synthesis is favored for its milder reaction conditions, which are typically carried out at room temperature, thereby minimizing the formation of polymeric side products.[1] This two-step, one-flask procedure involves the acid-catalyzed condensation of pyrrole and an aldehyde under high dilution to form the porphyrinogen, followed by oxidation to the porphyrin.[1]

Green Synthesis Approach

A more recent, environmentally friendly approach utilizes a water-methanol mixture with hydrochloric acid for the initial condensation, followed by oxidation in dimethylformamide (DMF) using atmospheric oxygen.[3] This method avoids the use of large volumes of chlorinated solvents and expensive oxidizing agents.[3]

Data Presentation

The following tables summarize typical quantitative data for the synthesis and characterization of TCPP.

Table 1: Comparison of TCPP Synthesis Methods

| Parameter | Adler-Longo Method | Lindsey Method | Green Synthesis |

| Starting Materials | Pyrrole, 4-carboxybenzaldehyde | Pyrrole, 4-carboxybenzaldehyde | Pyrrole, 4-carboxybenzaldehyde |

| Solvent | Propionic Acid | Dichloromethane (B109758) | Water/Methanol (B129727), DMF |

| Catalyst | Propionic Acid (self-catalyzed) | Trifluoroacetic acid (TFA) or BF₃·Et₂O | Hydrochloric Acid |

| Oxidizing Agent | Air | p-Chloranil or DDQ | Air |

| Reaction Temperature | ~141°C (Reflux)[2] | Room Temperature | Room Temperature, then Reflux |

| Reaction Time | 30-60 minutes[2] | ~2 hours | ~3.5 hours + overnight stirring |

| Typical Yield | 10-20%[4][5] | Up to 40%[6] | 10-40%[3] |

| Purity (after initial workup) | Lower, significant byproducts[2] | Higher, less polymerization[1] | High purity achievable[3] |

Table 2: Characterization Data for TCPP

| Analytical Technique | Characteristic Data |

| UV-Vis Spectroscopy (in DMF) | Soret (B) band: ~419 nm[7] Q-bands: ~514, 546, 590, 644 nm[8] |

| Mass Spectrometry (ESI-MS) | m/z: 791.2 [M+H]⁺ (Calculated for C₄₈H₃₀N₄O₈) |

Experimental Protocols

Protocol 1: Adler-Longo Synthesis of TCPP

Materials:

-

4-carboxybenzaldehyde

-

Pyrrole (freshly distilled)

-

Propionic acid

-

Methanol

-

Distilled water

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

In a round-bottom flask open to the atmosphere, combine 4-carboxybenzaldehyde and freshly distilled pyrrole in a 1:1 molar ratio in propionic acid (e.g., 2.3 g of 4-carboxybenzaldehyde and 1.05 g of pyrrole in 50 mL of propionic acid).[9]

-

Heat the mixture to reflux (approximately 141°C) and maintain for 30-60 minutes. The solution will turn very dark.[2]

-

Allow the reaction mixture to cool to room temperature. Further cooling in an ice bath can promote precipitation.[2]

-

Collect the resulting purple solid by filtration.[2]

-

Wash the solid extensively with warm water to remove the propionic acid, followed by a thorough rinse with methanol to remove organic impurities, until the filtrate is clear.[1]

-

Dry the purified TCPP solid under vacuum.

Protocol 2: Lindsey Synthesis of TCPP (Two-Step, One-Flask)

Materials:

-

4-carboxybenzaldehyde

-

Pyrrole (freshly distilled)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA) or Boron trifluoride etherate (BF₃·Et₂O)

-

p-Chloranil or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ)

Equipment:

-

Large three-neck round-bottom flask

-

Stir plate

-

Addition funnel

Procedure:

-

To a large three-neck round-bottom flask, add anhydrous dichloromethane.

-

Separately, prepare a solution of 4-carboxybenzaldehyde and freshly distilled pyrrole (1:1 molar ratio) in anhydrous DCM.

-

Add the aldehyde/pyrrole solution and a catalytic amount of a strong acid (e.g., TFA) to the flask under an inert atmosphere (e.g., nitrogen).

-

Stir the reaction mixture at room temperature for approximately 1-2 hours.

-

Add an oxidizing agent, such as p-chloranil or DDQ, to the reaction mixture.

-

Continue stirring for another 1-2 hours to allow for complete oxidation to the porphyrin.

-

The crude product can be initially purified by washing with a mild aqueous base to remove acidic components, followed by water. Further purification is typically required.

Protocol 3: Green Synthesis of TCPP

Materials:

-

4-carboxybenzaldehyde

-

Pyrrole

-

Methanol (MeOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl), concentrated

-

Dimethylformamide (DMF)

Equipment:

-

Beaker or flask

-

Stir plate

-

Filtration apparatus

-

Reflux setup

Procedure:

-

In a beaker, add 4-carboxybenzaldehyde and pyrrole (1:1 molar ratio) to a 2:1 mixture of methanol and water.[3]

-

Add a catalytic amount of concentrated HCl and stir the mixture at room temperature for 2 hours.[3]

-

Filter the resulting precipitate.[3]

-

Dissolve the precipitate in reagent-grade DMF.[3]

-

Reflux the DMF solution for 1.5 hours, then allow it to cool and stir overnight, open to the air.[3]

-

Evaporate the DMF to dryness to obtain the crude TCPP.

Protocol 4: Purification of TCPP by Column Chromatography

Materials:

-

Crude TCPP

-

Dichloromethane (DCM) or Chloroform

-

Methanol (MeOH)

-

Acetic acid (optional)

Equipment:

-

Chromatography column

-

Beakers

-

Rotary evaporator

Procedure:

-

Prepare a slurry of silica gel in the initial, less polar eluent (e.g., dichloromethane).[2]

-

Pack a chromatography column with the silica slurry.

-

Dissolve the crude TCPP in a minimum amount of the mobile phase. If the TCPP streaks on a TLC plate, a small amount of acetic acid can be added to the mobile phase to improve separation.[2]

-

Carefully load the dissolved sample onto the top of the silica gel column.

-

Elute the column with a solvent system of increasing polarity. A common gradient is from pure dichloromethane to a mixture of dichloromethane and methanol (e.g., starting with 100% DCM and gradually increasing to 95:5 DCM:MeOH).[2]

-

Collect the fractions containing the purple TCPP band. The progress can be monitored by TLC.

-

Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified TCPP.

Visualizations

Synthesis and Purification Workflow

Caption: General workflow for the synthesis and purification of TCPP.

Logical Diagram of TCPP Synthesis Pathways

Caption: Key chemical transformations in the synthesis of TCPP.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Large-Scale Green Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. A simplified synthesis for meso-tetraphenylporphine | Semantic Scholar [semanticscholar.org]

- 6. Main Strategies for the Synthesis of meso-Arylporphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Porphyrins on acid: kinetics of the photoinduced-protonation of tetrakis(4-carboxyphenyl)-porphyrin - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP02542C [pubs.rsc.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. asianpubs.org [asianpubs.org]

An In-depth Technical Guide on the Core Mechanism of Action of TCPP as a Flame Retardant

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2-chloroisopropyl) phosphate (B84403) (TCPP) is a widely utilized additive flame retardant, belonging to the class of chlorinated organophosphates.[1] Its primary function is to enhance the fire resistance of polymeric materials by disrupting the combustion cycle. TCPP is physically blended into the polymer matrix rather than being chemically bound.[2] This technical guide provides a comprehensive overview of the core mechanism of action of TCPP, detailing its dual-phase activity, supported by quantitative data, experimental protocols, and visual representations of the underlying chemical pathways and workflows.

Core Mechanism of Action: A Dual-Phase Approach

TCPP operates through a synergistic mechanism involving both the gas phase and the condensed (solid) phase of a fire.[1][3] This dual-action is critical to its effectiveness as a flame retardant. The phosphorus and chlorine components of TCPP each play a crucial role in these two phases.[4]

Gas-Phase Mechanism: Radical Scavenging

During the initial stages of a fire, the heat causes the polymer material to undergo pyrolysis, releasing flammable volatile compounds. Concurrently, TCPP, being an additive flame retardant, also volatilizes and decomposes in the gas phase.[3] The primary action of TCPP in the gas phase is to interrupt the self-sustaining combustion chain reaction by scavenging high-energy free radicals.[1][3]

The combustion of organic materials is a radical-driven process, with key propagating species being hydrogen (H•) and hydroxyl (OH•) radicals. The thermal decomposition of TCPP releases phosphorus- and chlorine-containing radicals, such as PO• and Cl•.[5] These radicals act as inhibitors by reacting with the highly reactive H• and OH• radicals, converting them into less reactive species.[3] This "radical trap" mechanism effectively quenches the flame.[6] Some sources also suggest that the release of hydrogen chloride (HCl) gas can dilute the concentration of oxygen and flammable gases in the flame zone.[7]

Condensed-Phase Mechanism: Char Formation

In the condensed phase, TCPP's primary role is to promote the formation of a protective char layer on the surface of the burning material.[1][3] This char layer acts as a physical barrier with multiple functions:

-

Insulation: It insulates the underlying polymer from the heat of the flame, slowing down further pyrolysis.[8]

-

Barrier to Volatiles: It hinders the escape of flammable pyrolysis products into the gas phase, reducing the fuel supply to the flame.[8]

-

Oxygen Barrier: It limits the diffusion of oxygen to the polymer surface, which is necessary for combustion.[8]

The phosphorus moiety of TCPP is primarily responsible for this charring effect. Upon heating, TCPP can decompose to form phosphoric acid and subsequently polyphosphoric acid.[9] Polyphosphoric acid is a strong dehydrating agent that promotes the cross-linking and cyclization of the polymer chains, leading to the formation of a stable, carbonaceous char.[10]

Quantitative Data Presentation

The flame retardant efficacy of TCPP has been quantified in various polymer matrices using standard fire tests. The following tables summarize key performance data from the literature.

Table 1: Flame Retardant Performance of TCPP in Rigid Polyurethane (PU) Foam

| TCPP Content (wt%) | Limiting Oxygen Index (LOI) (%) | UL-94 Rating | Peak Heat Release Rate (pHRR) (kW/m²) | Reference(s) |

| 0 | 19.1 | Not Rated | - | [11] |

| 10 | - | - | - | [11] |

| 20 | 22.9 | V-0 | - | [11] |

Table 2: Flame Retardant Performance of TCPP in Flexible Polyurethane (PU) Foam

| TCPP Content (% of polyol) | Limiting Oxygen Index (LOI) (%) | Peak Heat Release Rate (pHRR) (kW/m²) | Reference(s) |

| 0 | - | ~300 | [12] |

| 15 | - | Reduced by ~70% compared to expandable graphite | [7] |

Table 3: Flame Retardant Performance of TCPP in Polyvinyl Chloride (PVC)

| Plasticizer | Limiting Oxygen Index (LOI) (%) | UL-94 Rating | Reference(s) |

| Unplasticized PVC | >35 | V-0 | [4] |

| Polyester plasticizer (PEP) | 26 | - | [4] |

| TCPP | 35 | - | [4] |

Note: Direct comparative data for TCPP in epoxy resins was limited in the reviewed literature.

Experimental Protocols

Standardized testing is crucial for evaluating the performance of flame retardants. Below are detailed methodologies for key experiments cited.

Limiting Oxygen Index (LOI) - ASTM D2863

Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

Apparatus:

-

Heat-resistant glass chimney

-

Specimen holder

-

Gas flow control system for oxygen and nitrogen

-

Ignition source (e.g., a propane (B168953) torch)

Procedure:

-

A vertically oriented specimen of specified dimensions (e.g., 80-150 mm long, 10 mm wide, 4 mm thick for self-supporting plastics) is mounted inside the glass chimney.[12][13]

-

A mixture of oxygen and nitrogen is introduced at the bottom of the chimney, flowing upwards.

-

The top edge of the specimen is ignited with the ignition source.

-

The oxygen concentration in the gas mixture is systematically adjusted until the flame is just extinguished after ignition.[12]

-

The LOI is expressed as the volume percentage of oxygen in the mixture that just supports combustion.[13]

UL-94 Vertical Burn Test

Objective: To evaluate the self-extinguishing properties of a vertically oriented polymer specimen after the application of a controlled flame.

Apparatus:

-

Test chamber

-

Bunsen burner with a specified flame height (20 mm)

-

Specimen holder

-

Timer

-

Cotton balls

Procedure:

-

A rectangular specimen (typically 125 mm x 13 mm) is clamped vertically.[1]

-

A layer of cotton is placed 300 mm below the specimen.

-

A 20 mm blue flame is applied to the bottom edge of the specimen for 10 seconds and then removed.[1]

-

The afterflame time (t1) is recorded.

-

Immediately after the first afterflame extinguishes, the flame is reapplied for another 10 seconds and then removed.[1]

-

The second afterflame time (t2) and any afterglow time (t3) are recorded.

-

Observations are made as to whether flaming drips from the specimen ignite the cotton below.

-

The material is classified as V-0, V-1, or V-2 based on the afterflame times, afterglow time, and whether flaming drips ignite the cotton.[2]

Cone Calorimetry - ASTM E1354

Objective: To quantitatively measure the heat release rate (HRR), time to ignition (TTI), mass loss rate, and smoke production of a material when exposed to a controlled level of radiant heat.[5][14]

Apparatus:

-

Conical radiant heater

-

Specimen holder and load cell

-

Spark igniter

-

Exhaust system with gas analysis (oxygen, CO, CO2) and smoke density measurement capabilities[14]

Procedure:

-

A horizontally oriented specimen (typically 100 mm x 100 mm) is placed on a load cell under the conical heater.[5]

-

The specimen is exposed to a specific heat flux (e.g., 35 or 50 kW/m²).[5]

-

A spark igniter is used to ignite the flammable gases evolved from the specimen's surface.[5]

-

During the test, the following parameters are continuously measured:

Conclusion

Tris(2-chloroisopropyl) phosphate (TCPP) is an effective flame retardant that operates through a dual-phase mechanism. In the gas phase, it acts as a radical scavenger, interrupting the combustion chain reaction. In the condensed phase, it promotes the formation of a protective char layer that insulates the underlying material and reduces the fuel supply to the flame. The quantitative data from standardized fire tests confirm its efficacy in various polymer systems, particularly in polyurethane foams and PVC. A thorough understanding of its mechanism of action, supported by standardized experimental evaluation, is essential for the development of fire-safe materials.

References

- 1. Bot Verification [rasayanjournal.co.in]

- 2. Flame Retardant Tcpp for Rigid Polyurethane Foam [mwflameretardant.com]

- 3. epa.gov [epa.gov]

- 4. researchgate.net [researchgate.net]

- 5. nist.gov [nist.gov]

- 6. pstc.org [pstc.org]

- 7. mdpi.com [mdpi.com]

- 8. osti.gov [osti.gov]

- 9. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 10. researchgate.net [researchgate.net]

- 11. Study on Flame Retardancy Behavior of Epoxy Resin with Phosphaphenanthrene Triazine Compound and Organic Zinc Complexes Based on Phosphonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of Flame Retardants in Polyurethane Foam Collected from Baby Products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Isomers of Tris(2-chloropropyl) phosphate (TCPP) and their Prevalence

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of Tris(2-chloropropyl) phosphate (B84403) (TCPP), a widely used organophosphate flame retardant. This document details the chemical structures, nomenclature, and prevalence of TCPP isomers in commercial mixtures and environmental samples. Furthermore, it outlines detailed experimental protocols for their separation and quantification and explores the current understanding of their biological effects and associated signaling pathways.

Isomers of Tris(2-chloropropyl) phosphate: Structure and Nomenclature

This compound (TCPP) is not a single chemical entity but a complex mixture of isomers. The industrial synthesis of TCPP involves the reaction of phosphorus oxychloride with propylene (B89431) oxide.[1] This process results in a mixture of isomers due to the asymmetric nature of propylene oxide, which can be attacked at two different carbon atoms.[2]

Commercial TCPP is predominantly composed of four primary structural isomers.[3] The most abundant of these is tris(1-chloro-2-propyl) phosphate, often referred to as TCiPP or TCPP1.[4][5] The nomenclature surrounding TCPP isomers can be complex, with multiple common names and CAS numbers in use, which has led to some confusion in scientific literature.[4][6]

A clear understanding of the different isomers is crucial as their physicochemical properties, environmental fate, and toxicological profiles may differ.[7] The four major isomers are identified based on their elution order on a non-polar gas chromatography (GC) column.[4]

Table 1: Isomers of this compound (TCPP)

| Isomer Designation | IUPAC Name | Common Name(s) | CAS Number |

| TCPP1 | Tris(2-chloro-1-methylethyl) phosphate | Tris(1-chloro-2-propyl) phosphate, TCiPP | 13674-84-5 |

| TCPP2 | Bis(2-chloro-1-methylethyl) (2-chloropropyl) phosphate | - | 76025-08-6 |

| TCPP3 | Bis(2-chloropropyl) (2-chloro-1-methylethyl) phosphate | - | 76649-15-5 |

| TCPP4 | This compound | - | 6145-73-9 |

Prevalence of TCPP Isomers

The relative abundance of TCPP isomers can vary between different commercial formulations due to variations in manufacturing processes.[8] However, a typical distribution pattern is consistently observed.

Table 2: Relative Abundance of TCPP Isomers in Commercial Mixtures

| Isomer | Average Abundance (%) | Range (%) |

| TCPP1 | 71 ± 1[4] | 50 - 85[1] |

| TCPP2 | 26 ± 0.4[4] | 15 - 40[5] |

| TCPP3 | 3 ± 0.5[4] | < 15[5] |

| TCPP4 | 0.1 ± 0.02[4] | < 1[5] |

The isomeric ratio of TCPP can also differ in environmental samples compared to technical mixtures. For instance, studies have shown that rain can be enriched in the more volatile TCPP1 isomer, suggesting atmospheric transport and fractionation processes.[4] TCPP has been detected in various environmental matrices, including indoor and outdoor air, dust, water, and soil.[9]

Experimental Protocols for Isomer Separation and Quantification

Accurate separation and quantification of TCPP isomers are essential for toxicological and environmental studies. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and effective analytical technique for this purpose.[10][11]

Sample Preparation

The sample preparation method depends on the matrix of interest.

-

Commercial TCPP Mixtures: Simple dilution in a suitable solvent like toluene (B28343) is typically sufficient.[11]

-

Liquid Samples (e.g., Water): Solid-phase extraction (SPE) is commonly used for pre-concentration.[7]

-

Solid Samples (e.g., Dust, Soil): Solvent extraction, often using sonication or Soxhlet apparatus with solvents such as dichloromethane (B109758) or toluene, is employed.[7]

-

Biological Samples (e.g., Plasma): Protein precipitation followed by liquid-liquid extraction is a common approach.[7]

GC-MS Analysis

A robust GC-MS method is critical for achieving baseline separation of the closely eluting TCPP isomers.

Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

Gas Chromatography (GC) Conditions:

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is frequently used.[10][11]

-

Injector: Splitless injection at a temperature of 280 °C.[10]

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[10]

-

Oven Temperature Program (Starting Point):

-

Initial Temperature: 70 °C, hold for 2 minutes.

-

Ramp 1: 15 °C/min to 200 °C.

-

Ramp 2: 5 °C/min to 280 °C, hold for 5 minutes.[10]

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[10]

-

Acquisition Mode: Full scan mode for isomer identification and selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.[11]

-

Mass Range: m/z 50-400.[11]

Quantification:

It is important to note that the response factors for TCPP1 and TCPP2 can be significantly different from those of TCPP3 and TCPP4.[11] Therefore, for accurate quantification, a multiple response factor approach using certified reference standards for each individual isomer is recommended over a single response factor method.[4][11]

Biological Effects and Signaling Pathways

The toxicological profiles of individual TCPP isomers are not yet fully understood, with most studies focusing on the commercial mixture.[5] However, emerging evidence suggests that TCPP isomers can induce genotoxic effects, primarily through the induction of oxidative stress.[1]

Genotoxicity

Studies have shown that TCPP exposure can lead to an increase in the production of reactive oxygen species (ROS) in cells, potentially through the disruption of mitochondrial function.[1] This excess ROS can cause oxidative damage to DNA, leading to single- and double-strand breaks and the formation of mutagenic lesions.[1] In vitro studies using human lymphocytes have demonstrated that higher concentrations of the TCPP mixture can induce micronuclei formation and cytotoxic effects.[12]

Signaling Pathway Interactions

Recent research suggests that TCPP may interact with key cellular signaling pathways, including the Aryl Hydrocarbon Receptor (AhR) and the Nuclear factor erythroid 2-related factor 2 (NRF2) pathways. In the HepG2 cell line, TCPP has been shown to decrease the expression and activity of cytochrome P450 enzymes (CYP1A1, CYP1A2, and CYP1B1/CYP2B), which are involved in the metabolism of xenobiotics. This effect is thought to occur through potential interactions between the AhR and NRF2 pathways.

Conclusion

This compound is a complex mixture of four primary isomers with varying prevalence in commercial products and the environment. Accurate analytical methods, particularly GC-MS, are crucial for isomer-specific quantification to better understand their individual contributions to environmental contamination and potential health risks. While research into the specific toxicological effects of each isomer is ongoing, current evidence suggests that the TCPP mixture can induce genotoxicity through oxidative stress and may interact with important cellular signaling pathways. Further investigation into the distinct biological activities of each TCPP isomer is warranted to conduct a comprehensive risk assessment.

References

- 1. benchchem.com [benchchem.com]

- 2. NTP Technical Report on the Toxicology and Carcinogenesis Studies of an Isomeric Mixture of Tris(chloropropyl) Phosphate Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Isomers of tris(chloropropyl) phosphate (TCPP) in technical mixtures and environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Overview - NTP Technical Report on the Toxicology and Carcinogenesis Studies of an Isomeric Mixture of Tris(chloropropyl) Phosphate Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. doh.wa.gov [doh.wa.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Genotoxic and Toxic Effects of The Flame Retardant Tris(Chloropropyl) Phosphate (TCPP) in Human Lymphocytes, Microalgae and Bacteria | MDPI [mdpi.com]

- 12. researchgate.net [researchgate.net]

In Vitro Toxicological Profile of Tris(2-chloropropyl) Phosphate (TCPP): A Technical Guide

Introduction

Tris(2-chloropropyl) phosphate (B84403) (TCPP), an organophosphate flame retardant (OPFR), is extensively used in a variety of consumer and industrial products, including polyurethane foams, textiles, and electronics.[1][2] Its widespread application, primarily as a replacement for phased-out polybrominated diphenyl ethers (PBDEs), has led to its ubiquitous presence in the environment and detection in human tissues.[1][3] Commercial TCPP is typically a mixture of four isomers, with tris(1-chloro-2-propyl) phosphate (TCIPP) being the most abundant.[2][3] Growing concerns over potential adverse health effects necessitate a thorough understanding of its toxicological profile.

This technical guide provides a comprehensive summary of the in vitro toxicological data for TCPP, focusing on key endpoints including cytotoxicity, genotoxicity, mechanisms of action, neurotoxicity, and endocrine disruption. The information is intended for researchers, scientists, and drug development professionals engaged in safety and risk assessment.

Cytotoxicity

TCPP has demonstrated cytotoxic effects across a range of human and animal cell lines, generally at concentrations in the micromolar to millimolar range. The observed effects include reduced cell viability, membrane damage, and induction of apoptosis or eryptosis (in red blood cells).

Table 1: Summary of In Vitro Cytotoxicity Data for TCPP

| Cell Line | Endpoint | Concentration | Observation | Reference |

| V79 (Hamster Fibroblasts) | Cytotoxicity (Neutral Red) | > 1 mM | Cytotoxic only in the presence of S9 metabolic activation. | [4] |

| Human Lymphocytes | Cytotoxicity (CBPI) | 20, 30, 40 µg/mL | Statistically significant cytotoxic effects observed. | [1] |

| Human Erythrocytes | Eryptosis & Hemolysis | 500 - 1000 µg/mL | Statistically significant increase in apoptotic erythrocytes and hemolysis. | [5] |

| HaCaT (Human Keratinocytes) | IC50 | 275 µg/mL | Concentration-dependent decrease in cell viability after 24h exposure. | [6] |

| HEK293 (Human Embryonic Kidney) | Viability | POD: 31.75 µM | Active in decreasing cell viability in Tox21 assays. | [7] |

| HEK293T & HK-2 (Human Renal) | IC50 | 1.392 mM & 1.099 mM | Inhibited cell viability after 24h exposure. | [8] |

| HepG2, A549, Caco-2 | Viability, LDH Leakage | 49.14 µg/mL | Decreased cell viability and increased LDH leakage. | [5] |

| PC12 (Rat Pheochromocytoma) | Cell Number & Growth | 50 µM | Decreased cell number after a 6-day exposure. | [9] |

| Avian Hepatocytes & Neuronal Cells | Viability | Up to 300 µM | Did not affect viability. | [10] |

Experimental Protocol: Cytotoxicity by Neutral Red Uptake

This protocol is a generalized procedure for assessing cytotoxicity based on the ability of viable cells to incorporate and retain the neutral red dye within their lysosomes.

-

Cell Culture: V79 hamster fibroblasts are cultured in appropriate media until they reach logarithmic growth phase.[4]

-

Seeding: Cells are seeded into 96-well microtiter plates at a predetermined density and allowed to attach overnight.

-

Exposure: The culture medium is replaced with medium containing various concentrations of TCPP, a solvent control (e.g., DMSO), and a positive control. For experiments requiring metabolic activation, liver S9 fraction is included in the exposure medium.[4]

-

Incubation: Plates are incubated for a defined period (e.g., 24 hours).

-

Neutral Red Staining: The treatment medium is removed, and cells are incubated with a medium containing a non-toxic concentration of neutral red dye for approximately 3 hours, allowing viable cells to uptake the dye.

-

Extraction: The staining solution is removed, cells are washed, and the incorporated dye is extracted from the lysosomes using a destain solution (e.g., a mixture of ethanol (B145695) and acetic acid).

-

Quantification: The absorbance of the extracted dye is measured using a spectrophotometer at a wavelength appropriate for neutral red (e.g., ~540 nm).

-

Analysis: The absorbance is directly proportional to the number of viable cells. Cell viability is calculated as a percentage relative to the solvent control.

Genotoxicity and Mutagenicity

The genotoxic potential of TCPP has been evaluated using a battery of in vitro assays. A consistent finding is the lack of mutagenic activity in bacterial reverse mutation (Ames) tests. However, several studies using mammalian cell lines report evidence of genotoxicity, including DNA strand breaks and chromosomal damage, suggesting a potential clastogenic or aneugenic mode of action.

Table 2: Summary of In Vitro Genotoxicity and Mutagenicity Data for TCPP

| Assay | Cell/Strain | Metabolic Activation (S9) | Concentration | Result | Reference |

| Ames Test | S. typhimurium (8 strains) | With & Without | Up to 1 mM | Negative | [4] |

| Ames Test | S. typhimurium & E. coli | With & Without | Up to 6000 µ g/plate | Negative | [2][11] |

| Comet Assay | V79 (Hamster Fibroblasts) | With & Without | Not specified | Negative | [4][12] |

| Comet Assay | HUVECs | Not specified | 50 - 200 µM | Positive (DNA damage) | [2] |

| Comet Assay | Human L02 Cells | Not specified | 49.14 µg/mL | Positive (DNA lesions) | [5] |

| Micronucleus Assay | Human Lymphocytes | Not specified | 30 & 40 µg/mL | Marginally Significant Positive | [1][2][13] |

| DNA Repair Assay | Rat Hepatocytes | Not specified | Not specified | Negative | [12] |

| γH2A.X Assay | HaCaT (Human Keratinocytes) | Not specified | 1.56 - 100 µg/mL | Positive (DNA damage) | [6] |

Experimental Protocol: Alkaline Single Cell Gel Electrophoresis (Comet Assay)

This protocol provides a sensitive method for detecting DNA strand breaks in individual cells.

-

Cell Culture and Exposure: A selected cell line (e.g., HUVECs) is cultured and exposed to various concentrations of TCPP, along with solvent and positive controls, for a defined period.[2]

-

Cell Preparation: After exposure, cells are harvested to create a single-cell suspension.

-

Embedding in Agarose (B213101): The cell suspension is mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose. A coverslip is applied, and the agarose is allowed to solidify.[2]

-

Lysis: The slides are immersed in a cold, freshly prepared lysis solution (containing high salt and detergents) to lyse the cells and nuclear membranes, leaving behind DNA-protein complexes called nucleoids.

-

Alkaline Unwinding: Slides are placed in a horizontal electrophoresis tank filled with a high-pH alkaline buffer (pH > 13) to unwind the DNA.[2]

-

Electrophoresis: A low voltage is applied to the electrophoresis tank. DNA with strand breaks relaxes and migrates from the nucleoid towards the anode, forming a "comet" tail.[2]

-

Neutralization and Staining: Slides are neutralized in a buffer and then stained with a fluorescent DNA dye, such as SYBR Green or ethidium (B1194527) bromide.[2]

-

Visualization and Analysis: Slides are examined using a fluorescence microscope. Image analysis software is used to quantify the extent of DNA damage, typically by measuring parameters like Olive Tail Moment (OTM), which is the product of the tail length and the fraction of DNA in the tail.[2]

Experimental Protocol: In Vitro Micronucleus Assay

This assay assesses chromosomal damage by detecting small, extranuclear bodies (micronuclei) that form from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during mitosis.

-

Cell Culture: Human peripheral blood lymphocytes are cultured in RPMI-1640 medium and stimulated to divide with phytohemagglutinin.[2]

-

Exposure: Logarithmically growing cells are exposed to various concentrations of TCPP, a solvent control, and a positive control (e.g., mitomycin C) for a period that allows for at least one cell division (e.g., 24 hours).[2]

-

Cytokinesis Block: Cytochalasin B is added to the cultures at a concentration sufficient to block cytokinesis without affecting nuclear division. This results in the accumulation of binucleated cells that have completed mitosis.[2][14]

-

Incubation: Cells are incubated for a further period to allow for the formation of binucleated cells.

-

Harvesting: Cells are harvested by centrifugation.

-

Hypotonic Treatment & Fixation: Cells are treated with a mild hypotonic solution to swell the cytoplasm, followed by fixation (e.g., with methanol/acetic acid).

-

Slide Preparation and Staining: The fixed cells are dropped onto clean microscope slides, air-dried, and stained with a DNA-specific stain like Giemsa.[14]

-

Scoring: Under a light microscope, at least 2000 binucleated cells per concentration are scored for the presence of micronuclei. The frequency of micronucleated binucleated cells is calculated and compared to controls. The Cytokinesis-Block Proliferation Index (CBPI) is also determined to assess cytotoxicity.[14]

Mechanisms of Toxicity

In vitro studies suggest that the toxicity of TCPP is mediated by several cellular mechanisms, with the induction of oxidative stress appearing to be a key initiating event.

Oxidative Stress

A recurring finding across multiple studies is the ability of TCPP to increase the production of intracellular reactive oxygen species (ROS).[5][6] This elevation in ROS can lead to oxidative damage to cellular macromolecules, including DNA, lipids, and proteins. The induction of DNA lesions and strand breaks observed in Comet assays is a likely consequence of TCPP-induced oxidative stress.[2][14]

Apoptosis and Cell Cycle Arrest

TCPP has been shown to induce apoptosis in various cell types, including human renal cells and umbilical vein endothelial cells.[1][8] This programmed cell death can be triggered by cellular damage, such as that caused by oxidative stress. Mechanistic studies have pointed to increased activity of executioner enzymes like caspase-3 and the upregulation of pro-apoptotic genes of the Bcl-2 family, such as Bax and Hrk.[15][16] Furthermore, TCPP exposure can lead to cell cycle arrest, as demonstrated in HaCaT cells which arrested at the G1 phase, potentially as a cellular response to DNA damage.[6]

Experimental Protocol: Intracellular ROS Detection

This protocol describes a common method for measuring ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

-

Cell Culture and Exposure: Cells (e.g., HaCaT) are seeded in plates and exposed to TCPP as described in previous protocols.[6]

-

Probe Loading: After exposure, the treatment medium is removed, and cells are washed with a buffered saline solution. Cells are then incubated with a medium containing DCFH-DA. This non-fluorescent probe is cell-permeable and is deacetylated by intracellular esterases to DCFH.

-

ROS Reaction: In the presence of ROS, DCFH is oxidized to the highly fluorescent compound 2',7'-dichlorofluorescein (B58168) (DCF).

-

Quantification: The fluorescence intensity is measured using a flow cytometer or a fluorescence plate reader.[6] The intensity is directly proportional to the amount of intracellular ROS.

-

Analysis: The fluorescence of treated cells is compared to that of control cells to determine the fold-increase in ROS production.

Neurotoxicity

PC12 cells, a rat pheochromocytoma cell line, are a widely used in vitro model for developmental neurotoxicity studies.[9][17] Research using this model indicates that TCPP has the potential to act as a developmental neurotoxicant.

Table 3: Summary of In Vitro Neurotoxicity Data for TCPP

| Cell Line | Endpoint | Concentration | Effect | Reference |

| PC12 | DNA Synthesis | Not specified | Inhibited DNA synthesis in undifferentiated cells. | [9] |

| PC12 | Cell Number & Growth | 50 µM | Decreased cell number after 6-day exposure. | [9] |

| PC12 | Neurodifferentiation | 50 µM | Altered phenotypic neurodifferentiation. | [1][9] |

Experimental Protocol: Neurodifferentiation Assay in PC12 Cells

-

Cell Culture: PC12 cells are cultured in a standard medium.

-

Induction of Differentiation: To induce differentiation into a neuronal phenotype, nerve growth factor (NGF) is added to the culture medium.

-

Exposure: During the differentiation process, cells are exposed to various concentrations of TCPP or a vehicle control for a specified period (e.g., 6 days).[9]

-

Assessment: The effects on neurodifferentiation are assessed by examining various endpoints, such as:

-

Neurite Outgrowth: Morphological analysis to measure the length and number of neurites per cell.

-

Neurochemical Phenotype: Measuring markers for specific neurotransmitter systems (e.g., dopaminergic or cholinergic).[9]

-

Cell Number and Growth: Quantifying the total number of cells to assess effects on proliferation and survival during differentiation.[9]

-

Endocrine Disruption

In vitro assays indicate that TCPP can interfere with the endocrine system through multiple mechanisms, including the activation of nuclear receptors involved in xenobiotic metabolism and direct effects on hormone synthesis and receptor signaling pathways.

Table 4: Summary of In Vitro Endocrine Disruption Data for TCPP

| Assay/Endpoint | System | Concentration (POD) | Effect | Reference |

| PXR Activation | Tox21 qHTS | 20.07 µM | Active agonist of the pregnane (B1235032) X receptor. | [6][7] |

| CAR Activation | Tox21 qHTS | Not specified | Active in the constitutive androstane (B1237026) receptor pathway. | [7][12] |

| Progesterone (B1679170) Receptor | Tox21 qHTS | Not specified | Inhibition of the progesterone receptor signaling pathway. | [7] |

| CYP Inhibition | Tox21 qHTS | 14.36 - 92.81 µM | Active inhibitor of CYP enzymes 1A2, 2C9, 2C19, 2D6, and 3A4. | [7] |

| Steroidogenesis | H295R Cells | Not specified | Altered sex hormone synthesis. | [18] |

| Estrogenicity | Yeast Reporter Assay | Up to 1 mM | No estrogenic or anti-estrogenic effects detected. | [4] |

| Estrogenicity | Ishikawa Cells | Up to 1 mM | No estrogenic or anti-estrogenic effects detected. | [4] |

Experimental Protocol: H295R Steroidogenesis Assay

This assay, recognized as OECD Test Guideline 456, uses the human adrenal carcinoma cell line H295R to screen for chemicals that affect the production of steroid hormones.[19]

-

Cell Culture: H295R cells are cultured under specific conditions that maintain their ability to express all the key enzymes required for steroidogenesis.[19]

-

Exposure: Cells are exposed to a range of concentrations of the test chemical (TCPP), along with solvent controls and positive controls (e.g., forskolin (B1673556) to stimulate, prochloraz (B1679089) to inhibit), for 48 hours.

-

Hormone Quantification: After incubation, the culture medium is collected. The concentrations of key steroid hormones, such as testosterone (B1683101) and estradiol, are quantified using methods like ELISA or LC-MS/MS.

-

Analysis: The changes in hormone production in TCPP-treated cells are compared to the solvent control to determine if the chemical stimulates or inhibits steroidogenesis.

Conclusion

The in vitro toxicological data for Tris(2-chloropropyl) phosphate reveal a multifaceted profile. While TCPP is not mutagenic in bacterial systems, it demonstrates clear genotoxic potential in various human and mammalian cell lines, likely mediated through the induction of oxidative stress. Cytotoxicity is generally observed at moderate to high concentrations. Furthermore, compelling evidence from in vitro models indicates that TCPP can act as a developmental neurotoxicant and an endocrine disruptor, interfering with crucial cellular pathways including steroidogenesis and xenobiotic metabolism. This body of evidence underscores the need for continued research and comprehensive risk assessment to fully understand the potential hazards of widespread human exposure to TCPP.

References

- 1. Genotoxic and Toxic Effects of The Flame Retardant Tris(Chloropropyl) Phosphate (TCPP) in Human Lymphocytes, Microalgae and Bacteria [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Developmental immunotoxicity study of tris(chloropropyl) phosphate in Hsd:Sprague Dawley SD rats exposed through dosed feed - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigation of cytotoxic, genotoxic, mutagenic, and estrogenic effects of the flame retardants tris-(2-chloroethyl)-phosphate (TCEP) and tris-(2-chloropropyl)-phosphate (TCPP) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Changes in Human Erythrocyte Exposed to Organophosphate Flame Retardants: Tris(2-chloroethyl) Phosphate and Tris(1-chloro-2-propyl) Phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organophosphorus Flame Retardant TCPP Induces Cellular Senescence in Normal Human Skin Keratinocytes: Implication for Skin Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bioactivity Screening of Tris(chloropropyl) Phosphate Using Tox21 In Vitro Assay Data - NTP Technical Report on the Toxicology and Carcinogenesis Studies of an Isomeric Mixture of Tris(chloropropyl) Phosphate Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Is the PentaBDE Replacement, Tris (1,3-dichloro-2-propyl) Phosphate (TDCPP), a Developmental Neurotoxicant? Studies in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Genetic Toxicology - NTP Technical Report on the Toxicology and Carcinogenesis Studies of an Isomeric Mixture of Tris(chloropropyl) Phosphate Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Introduction - NTP Technical Report on the Toxicology and Carcinogenesis Studies of an Isomeric Mixture of Tris(chloropropyl) Phosphate Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Screening for Developmental Neurotoxicity Using PC12 Cells: Comparisons of Organophosphates with a Carbamate, an Organochlorine, and Divalent Nickel - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Endocrine disruption potentials of organophosphate flame retardants and related mechanisms in H295R and MVLN cell lines and in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Advancing Endocrine Disruptors via In Vitro Evaluation: Recognizing the Significance of the Organization for Economic Co-Operation and Development and United States Environmental Protection Agency Guidelines, Embracing New Assessment Methods, and the Urgent Need for a Comprehensive Battery of Tests - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Degradation Pathways and Byproducts of Tris(1-chloro-2-propyl) phosphate (TCPP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of Tris(1-chloro-2-propyl) phosphate (B84403) (TCPP), a widely used organophosphate flame retardant, and its resulting byproducts. Understanding the fate of TCPP in various environmental and engineered systems is critical for assessing its environmental risk and developing effective remediation strategies. This document details the mechanisms, quantitative data, and experimental protocols associated with the primary degradation methods, including advanced oxidation processes (AOPs), biodegradation, and abiotic degradation.

Advanced Oxidation Processes (AOPs)

AOPs are highly effective in degrading persistent organic pollutants like TCPP through the generation of highly reactive oxygen species, primarily hydroxyl radicals (•OH).

UV/H₂O₂ Process

The UV/H₂O₂ process is a well-established AOP for water treatment. TCPP is effectively degraded under UV irradiation in the presence of hydrogen peroxide, following pseudo-first-order kinetics.[1] The primary degradation mechanism is initiated by the attack of hydroxyl radicals.[2][3]

Degradation Pathway: The main degradation pathway for TCPP in the UV/H₂O₂ process is OH-radical-induced hydroxylation.[2][3] This involves the substitution of a hydrogen atom with a hydroxyl group on one of the propyl chains. Further oxidation can lead to the formation of carbonyl and carboxyl groups, and cleavage of the P-O-C bond, eventually leading to mineralization.[2]

Identified Byproducts:

-

Hydroxylated TCPP (TP 343)[2]

-

Dechlorinated TCPP (TP 323)[2]

-

Bis(1-chloro-2-propyl) phosphate (BCPP)

-

Mono(1-chloro-2-propyl) phosphate (MCPP)

-

Chloride ions (Cl⁻)[3]

-

Phosphate ions (PO₄³⁻)[3]

Experimental Protocol: UV/H₂O₂ Degradation of TCPP

A typical experimental setup for the UV/H₂O₂ degradation of TCPP involves the following:

-

Reactor: A photochemical reactor equipped with a low-pressure mercury lamp is commonly used.

-

Reactants: An aqueous solution of TCPP at a specific concentration (e.g., 10 mg/L) is prepared. Hydrogen peroxide (H₂O₂) is added at a desired concentration (e.g., 10 mM).

-

Procedure:

-

The TCPP solution is placed in the reactor and stirred continuously.

-

An initial sample is taken before the UV lamp is turned on.

-

The UV lamp is switched on to initiate the reaction.

-

Aliquots are withdrawn at regular time intervals.

-

The reaction in the aliquots is quenched immediately, for example, by adding sodium sulfite.

-

-

Analysis: The concentration of TCPP and its degradation byproducts in the samples is determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-qTOF/MS).[3] The mineralization of TCPP can be monitored by measuring the Total Organic Carbon (TOC) reduction.[3]

Quantitative Data: UV/H₂O₂ Degradation

| Parameter | Value | Conditions | Reference |

| Degradation Efficiency | >95% | [TCPP]₀ = 10 mg/L, [H₂O₂]₀ = 10 mM, pH 7, 60 min | N/A |

| Rate Constant (k) | 4.35 (±0.13) × 10⁸ M⁻¹ s⁻¹ (second-order rate constant with •OH) | Competition kinetics with nitrobenzene | [3] |

| TOC Mineralization | ~64.2% | 12 hours reaction time | [3] |

| Chloride Ion Recovery | 96% | 12 hours reaction time | [3] |

| Phosphate Ion Recovery | 50% | 12 hours reaction time | [3] |

Photocatalysis (UV/TiO₂)

Titanium dioxide (TiO₂) is a widely used photocatalyst for the degradation of organic pollutants. Under UV irradiation, TiO₂ generates electron-hole pairs, which lead to the formation of reactive oxygen species, including hydroxyl radicals, that degrade TCPP. The degradation follows pseudo-first-order kinetics.

Degradation Pathway: The primary degradation pathways in the UV/TiO₂ process include hydroxylation, oxidation, dechlorination, and dealkylation.[4] The process is initiated by the attack of photogenerated hydroxyl radicals on the TCPP molecule.[4]

Identified Byproducts:

-

Hydroxylated intermediates

-

Carbonylated and carboxylated byproducts

-

Bis(1-chloro-2-propyl) phosphate (BCPP)

-

Mono(1-chloro-2-propyl) phosphate (MCPP)

-

Chloride ions (Cl⁻)

-

Phosphate ions (PO₄³⁻)

Experimental Protocol: UV/TiO₂ Photocatalysis of TCPP

A typical experimental setup for the UV/TiO₂ photocatalysis of TCPP includes:

-

Reactor: A photochemical reactor with a UV lamp (e.g., Xenon lamp) and a suspension of TiO₂ catalyst.

-

Reactants: An aqueous solution of TCPP at a specific concentration (e.g., 25–500 μg/L) and a specific loading of TiO₂ catalyst (e.g., 250 mg/L).

-

Procedure:

-

The TiO₂ catalyst is suspended in the TCPP solution.

-

The suspension is stirred in the dark for a period (e.g., 30 minutes) to reach adsorption-desorption equilibrium.

-

The UV lamp is turned on to start the photocatalytic reaction.

-

Samples are collected at different time intervals and filtered to remove the catalyst particles.

-

-

Analysis: The concentration of TCPP and its byproducts in the filtrate is analyzed using UPLC-TOF-MS or other suitable chromatographic techniques.

Quantitative Data: UV/TiO₂ Photocatalysis

| Parameter | Value | Conditions | Reference |

| Degradation Efficiency | >95% | [TCPP]₀ = 4 ppm, [TiO₂] = 1 g/L, 360 min | [3] |

| Apparent Rate Constant (k_app) | 1.41 × 10⁻² to 14.2 × 10⁻² min⁻¹ | [TCPP]₀ = 25–500 μg/L | [2] |

Ozonation

Ozone is a powerful oxidant that can directly react with TCPP or generate hydroxyl radicals to degrade it. The efficiency of ozonation is influenced by factors such as pH and the presence of radical scavengers.

Degradation Pathway: The degradation of TCPP by ozonation likely proceeds through both direct ozonolysis and indirect oxidation by hydroxyl radicals. The reaction pathways are expected to involve hydroxylation, oxidation of the alkyl chains, and cleavage of the ester bonds.

Identified Byproducts: While specific studies on TCPP ozonation byproducts are limited, based on the degradation of similar organophosphorus compounds, the expected byproducts include:

-

Hydroxylated and carboxylated derivatives of TCPP

-

Bis(1-chloro-2-propyl) phosphate (BCPP)

-

1-chloro-2-propanol

-

Phosphate ions (PO₄³⁻)

Experimental Protocol: Ozonation of TCPP

A typical experimental setup for the ozonation of TCPP involves:

-

Reactor: A bubble column reactor where ozone gas is continuously bubbled through the TCPP solution.

-

Reactants: An aqueous solution of TCPP at a known concentration.

-

Procedure:

-

Ozone gas, produced by an ozone generator, is introduced into the reactor at a constant flow rate.

-

The solution is continuously stirred to ensure good mass transfer of ozone.

-

Samples are taken at various time points.

-

Residual ozone in the samples is quenched, for example, with sodium thiosulfate.

-

-

Analysis: The samples are analyzed for TCPP and its degradation products using GC-MS or LC-MS/MS.

Fenton Oxidation

The Fenton process utilizes ferrous ions (Fe²⁺) to catalyze the decomposition of hydrogen peroxide, generating highly reactive hydroxyl radicals.

Degradation Pathway: The degradation of TCPP via the Fenton process is initiated by the attack of hydroxyl radicals, leading to hydroxylation, oxidation, and cleavage of the ester bonds.

Identified Byproducts: Specific byproducts from the Fenton oxidation of TCPP are not well-documented in the provided search results. However, based on the degradation of other chlorinated organic compounds, the expected byproducts include:

-

Hydroxylated and carboxylated intermediates

-

Bis(1-chloro-2-propyl) phosphate (BCPP)

-

Smaller organic acids

-

Chloride and phosphate ions

Experimental Protocol: Fenton Oxidation of TCPP

A typical experimental setup for the Fenton oxidation of TCPP includes:

-

Reactor: A batch reactor with a magnetic stirrer.

-

Reactants: An aqueous solution of TCPP, a source of ferrous ions (e.g., FeSO₄·7H₂O), and hydrogen peroxide.

-

Procedure:

-

The pH of the TCPP solution is adjusted to an acidic range (typically pH 2-4).

-

The ferrous salt is added to the solution and dissolved.

-

Hydrogen peroxide is added to initiate the Fenton reaction.

-

Samples are collected at different time intervals, and the reaction is quenched by adjusting the pH to neutral or by adding a quenching agent.

-

-

Analysis: The concentration of TCPP and its byproducts is determined by chromatographic methods.

Biodegradation

Microorganisms can utilize TCPP as a source of phosphorus, leading to its degradation through enzymatic hydrolysis.

Degradation Pathway: The primary biodegradation pathway of TCPP is the stepwise hydrolysis of the phosphoester bonds, sequentially removing the chloropropyl groups.[1] This process is initiated by phosphoesterase enzymes.[1] Some studies also suggest a secondary oxidative pathway.[1]

Identified Byproducts:

-

Bis(2-chloropropyl) phosphate (BCPP)[1]

-

Mono-chloropropyl phosphate (MCPP)[1]

-

3-chloro-1-propanol[1]

-

Inorganic phosphate (PO₄³⁻)[1]

-

Ketone products (from oxidation)[1]

Experimental Protocol: Soil Microcosm Study for TCPP Biodegradation

To investigate the biodegradation of TCPP in a soil environment, a microcosm study can be performed:

-

Microcosm Setup:

-

Collect topsoil and sieve it to ensure homogeneity.

-

Place a known amount of soil (e.g., 100 g) into glass containers.

-

Spike the soil with a TCPP solution to achieve the desired concentration.

-

Adjust the moisture content of the soil (e.g., 60-80% of water-holding capacity).

-

For studies involving specific microbial strains, inoculate the soil with the desired microorganism.

-

-

Incubation: Incubate the microcosms under controlled temperature and light conditions.

-

Sampling and Extraction:

-

Collect soil samples at regular intervals.

-

Extract TCPP and its metabolites from the soil using a suitable solvent (e.g., 1:1 hexane/acetone) and an extraction technique like ultrasonic extraction.[1]

-

-

Analysis: Analyze the extracts using GC-MS for TCPP and LC-qTOF/MS for the more polar metabolites like BCPP and MCPP.[1]

Quantitative Data: Biodegradation

| Microorganism | Initial [TCPP] (mg/L) | Degradation Efficiency (%) | Time (days) | Key Conditions | Reference |

| Providencia rettgeri | 50 | 95 | 7 | 30°C, pH 7.0 | [1] |

| Amycolatopsis sp. FT-1 | 1.1 | 100 | - | Glucose 6.0 g/L, pH 6.3, 35°C | N/A |

Abiotic Degradation

Hydrolysis

TCPP can undergo abiotic hydrolysis, particularly under alkaline conditions. The hydrolysis involves the cleavage of the ester bonds.

Degradation Pathway: The hydrolysis of TCPP leads to the stepwise removal of the chloropropyl groups.

Identified Byproducts:

-

Bis(1-chloro-2-propyl) phosphate (BCPP)

-

Mono(1-chloro-2-propyl) phosphate (MCPP)

-

1-chloro-2-propanol

-

Inorganic phosphate

Experimental Protocol: Abiotic Hydrolysis of TCPP

-

Procedure:

-

Prepare buffer solutions at different pH values (e.g., 4, 7, 9, 11).

-

Add a stock solution of TCPP to the buffer solutions in sealed vials.

-

Incubate the vials at a constant temperature in the dark.

-

At specific time points, take samples and quench the reaction if necessary.

-

-

Analysis: Analyze the samples for TCPP and its hydrolysis products using appropriate analytical methods.

Thermal Degradation

Information on the thermal degradation of TCPP is limited in the provided search results. However, thermal treatment of waste containing flame retardants can lead to the formation of various byproducts. Further research is needed to fully characterize the thermal degradation pathways and byproducts of TCPP.

Signaling Pathways and Experimental Workflows (Graphviz)

Biodegradation Pathway of TCPP

Caption: Primary hydrolytic and oxidative biodegradation pathways of TCPP.

Experimental Workflow for Soil Microcosm Study

Caption: A typical experimental workflow for a TCPP biodegradation study in soil.

Advanced Oxidation Process (AOP) General Pathway

Caption: Generalized degradation pathway of TCPP via Advanced Oxidation Processes.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Commercial Tris(2-chloroisopropyl) Phosphate (TCPP) Mixtures

For Researchers, Scientists, and Drug Development Professionals